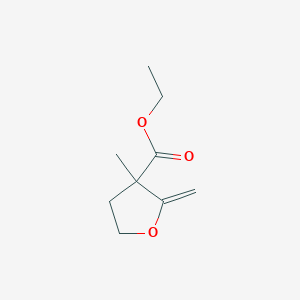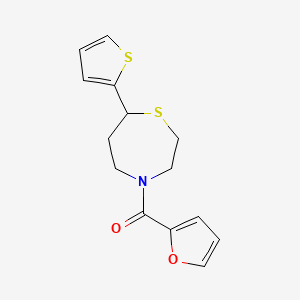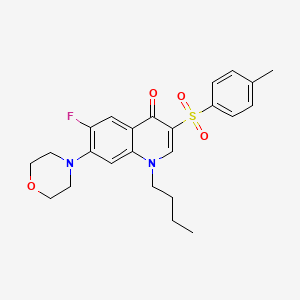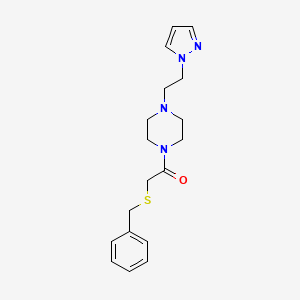
N-(1H-pyrazol-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential as a CDK2 inhibitor . It has a molecular formula of C5H5N5 . This compound has been used in the development of new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Synthesis Analysis
The synthesis of “this compound” derivatives involves the bioisosteric replacement of the phenylsulfonamide moiety of a lead compound with pyrazole derivatives . More specific synthesis methods are not available in the retrieved papers.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 135.1267 . Other physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Synthesis and Characterization
N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives have been synthesized and characterized for their potential biological activities. The reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with potential antitumor, antifungal, and antibacterial activities. These derivatives have been analyzed using various spectroscopic methods and X-ray crystallography, revealing their complex structures and the potential for biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Compounds derived from this compound have been evaluated for their insecticidal and antimicrobial potential. Specifically, pyrimidine-linked pyrazol-3-yl amines have shown activity against Pseudococcidae insects and selected microorganisms, indicating their potential as antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Anticancer Applications
Several derivatives exhibit significant anticancer properties. Notably, 8-substituted Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of JmjC histone demethylases, with applications in cancer treatment by modulating gene expression (Bavetsias et al., 2016). Additionally, N-alkylated pyrazolo[3,4‐d]pyrimidine analogs have been explored for their inhibitory effects on acetylcholinesterase and carbonic anhydrase, enzymes relevant to cancer and other diseases (Aydin, Anil, & Demir, 2021).
Heterocyclic Synthesis
The compound and its derivatives have been utilized in the synthesis of novel heterocyclic systems, demonstrating a wide range of potential biological activities. For instance, the synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and their evaluation for antimicrobial activity highlight the versatility of this compound derivatives in generating biologically active compounds (Sirakanyan et al., 2021).
Mechanism of Action
Target of Action
The primary target of N-(1H-pyrazol-4-yl)pyrimidin-4-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation. It is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound has been found to reduce the phosphorylation of retinoblastoma at Thr821 . The inhibition of CDK2 leads to cell cycle arrest at the S and G2/M phases .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members . The inhibition of CDK2 by this compound disrupts this regulation, leading to cell cycle arrest .
Pharmacokinetics
The compound has shown potent cdk2 inhibitory activity and sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that the compound may have favorable ADME properties, but further studies would be needed to confirm this.
Result of Action
The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, cell cycle arrest at the S and G2/M phases, and induction of apoptosis . These effects can inhibit the proliferation of cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
N-(1H-pyrazol-4-yl)pyrimidin-4-amine has been identified as a potent inhibitor of Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase . This interaction involves the binding of this compound to the active site of CDK2, leading to the inhibition of the kinase’s activity .
Cellular Effects
In cellular studies, this compound has shown to exert significant antiproliferative activity against a panel of 13 cancer cell lines . It has been observed to reduce the phosphorylation of retinoblastoma at Thr821, arrest cells at the S and G2/M phases, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CDK2, leading to the inhibition of the kinase’s activity . This results in the reduction of phosphorylation of retinoblastoma, a tumor suppressor protein, thereby arresting the cell cycle and inducing apoptosis .
Temporal Effects in Laboratory Settings
Its potent antiproliferative activity against cancer cell lines suggests that it may have long-term effects on cellular function .
Properties
IUPAC Name |
N-(1H-pyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVQDJJYPKZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2765813.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2765814.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)
![3-{[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2765830.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)


![3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2765834.png)

